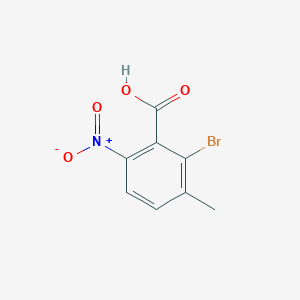

2-Bromo-3-methyl-6-nitrobenzoic acid

Overview

Description

2-Bromo-3-methyl-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 .

Synthesis Analysis

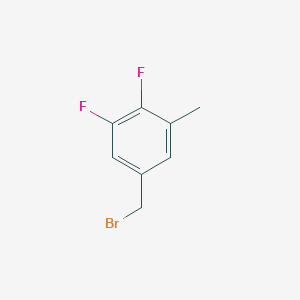

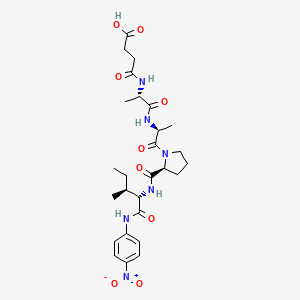

The synthesis of similar compounds involves several steps, including nitration reactions, displacement reactions with nitrite ions, and oxidation of primary amines . A specific synthesis method for a similar compound, 2-methyl-3-nitrobenzoic acid, involves starting from 3-nitro-o-xylene, carrying out a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methyl-6-nitrobenzoic acid can be represented by the InChI code1S/C8H6BrNO4/c1-4-2-3-5 (10 (13)14)6 (7 (4)9)8 (11)12/h2-3H,1H3, (H,11,12) . This indicates the presence of a bromine atom, a nitro group, and a carboxyl group in the molecule . Chemical Reactions Analysis

Nitro compounds like 2-Bromo-3-methyl-6-nitrobenzoic acid are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

2-Bromo-3-methyl-6-nitrobenzoic acid is an off-white to yellow crystalline powder . It is insoluble in water . The nitro group of nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications

Synthesis of Organic Compounds

2-Bromo-3-methyl-6-nitrobenzoic acid: is a versatile building block in organic synthesis. It can be used to construct complex molecules due to its reactive bromo and nitro groups. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to a variety of aromatic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound can serve as a precursor for the synthesis of various drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antibacterial properties. Researchers can modify the core structure to enhance these properties or reduce side effects .

Material Science

The nitro group of 2-Bromo-3-methyl-6-nitrobenzoic acid can be reduced to an amine, which can then be used to create polymers or other materials with specific characteristics like increased thermal stability or unique electronic properties .

Agrochemical Development

This compound can be used in the development of agrochemicals. The bromo and nitro groups can be functionalized to create new pesticides or herbicides with improved efficacy and lower environmental impact .

Dye and Pigment Production

2-Bromo-3-methyl-6-nitrobenzoic acid: can be involved in the synthesis of dyes and pigments. By reacting with various amines or other reagents, it can form compounds that are used as colorants in textiles, inks, and plastics .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of other substances. Its strong absorbance in the UV-visible spectrum makes it useful for such applications .

Biochemical Research

As a biochemical reagent, 2-Bromo-3-methyl-6-nitrobenzoic acid can be used in life science research. It may be involved in studies related to enzyme inhibition, receptor binding, or metabolic pathways .

Environmental Science

In environmental science, this compound can be used to study degradation processes or to develop methods for the removal of hazardous materials. Its reactivity can help understand the behavior of similar compounds in the environment .

Safety And Hazards

Nitro compounds can be toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

properties

IUPAC Name |

2-bromo-3-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURYIYPDFSCTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-6-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)

![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)